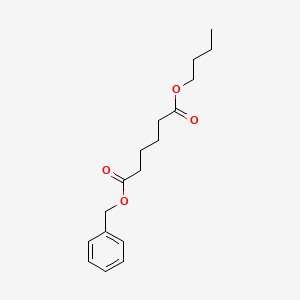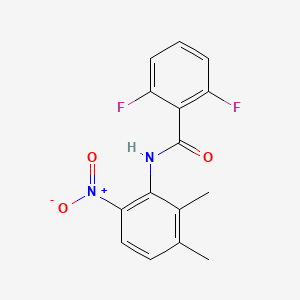
4'-(1,2,2-Triphenylvinyl)biphenyl-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-(1,2,2-Triphenylvinyl)biphenyl-4-amine is a compound known for its unique photophysical properties, particularly its aggregation-induced emission (AIE). This compound is a derivative of tetraphenylethylene, which is widely studied for its luminescent properties. It is used in various applications, including organic light-emitting diodes (OLEDs) and photodynamic therapy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(1,2,2-Triphenylvinyl)biphenyl-4-amine typically involves a Suzuki coupling reaction. This reaction is carried out between a boronic acid derivative and a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is performed under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and scalability.
化学反応の分析
Types of Reactions
4’-(1,2,2-Triphenylvinyl)biphenyl-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced amines and other reduced derivatives.
Substitution: Formation of substituted biphenyl derivatives.
科学的研究の応用
4’-(1,2,2-Triphenylvinyl)biphenyl-4-amine has a wide range of scientific research applications:
Chemistry: Used as a luminogen in the design of electroluminescence devices and OLEDs.
Biology: Employed in bio-imaging due to its luminescent properties.
Industry: Applied in the development of photo-patterning materials and molecular switches.
作用機序
The mechanism of action of 4’-(1,2,2-Triphenylvinyl)biphenyl-4-amine involves its aggregation-induced emission (AIE) properties. When the compound aggregates, its intramolecular rotations are restricted, leading to enhanced fluorescence. This property is exploited in various applications, including OLEDs and bio-imaging . In photodynamic therapy, the compound generates reactive oxygen species upon irradiation, which induces cell death in cancer cells .
類似化合物との比較
Similar Compounds
1,1,2,2-Tetraphenylethylene: Known for its AIE properties and used in similar applications.
4-(1,2,2-Triphenylethenyl)benzaldehyde: Another derivative with luminescent properties.
B-[4-(1,2,2-Triphenylethenyl)phenyl]boronic acid: Used in Suzuki coupling reactions.
Uniqueness
4’-(1,2,2-Triphenylvinyl)biphenyl-4-amine stands out due to its specific structural configuration, which enhances its AIE properties. This makes it particularly effective in applications requiring high luminescence and stability, such as OLEDs and photodynamic therapy.
特性
分子式 |
C32H25N |
|---|---|
分子量 |
423.5 g/mol |
IUPAC名 |
4-[4-(1,2,2-triphenylethenyl)phenyl]aniline |
InChI |
InChI=1S/C32H25N/c33-30-22-20-25(21-23-30)24-16-18-29(19-17-24)32(28-14-8-3-9-15-28)31(26-10-4-1-5-11-26)27-12-6-2-7-13-27/h1-23H,33H2 |
InChIキー |
QKGNHYLKMFYEGF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


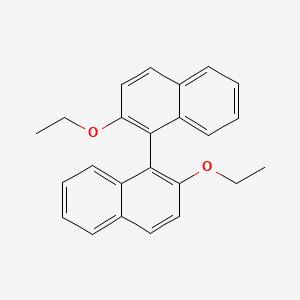

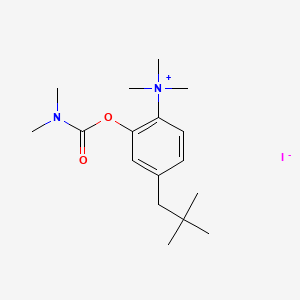
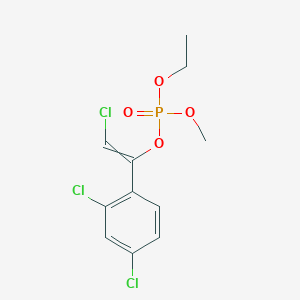
![2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride](/img/structure/B13739210.png)
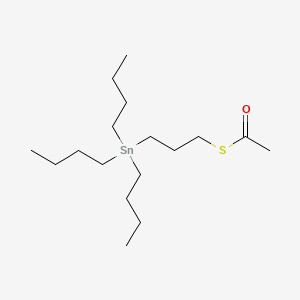
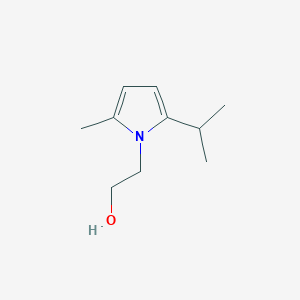
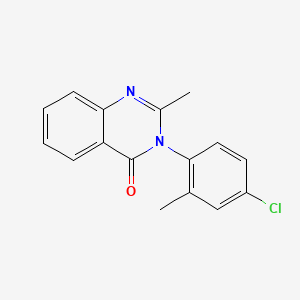

![ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine](/img/structure/B13739240.png)

